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Compound of Interest

Compound Name: 2-Cyclooctyl-ethylamine

CAS No.: 4744-94-9

Cat. No.: B1507534

Get Quote

Executive Summary
2-Cyclooctyl-ethylamine (CAS: 5452-37-9) serves as a critical hydrophobic building block in

the synthesis of neuroactive pharmaceuticals and agrochemicals.[1] Its structure—a flexible,

eight-membered cycloalkane ring tethered to a primary amine—presents unique challenges in

mass spectrometry (MS).[1]

This guide provides a definitive analysis of its fragmentation behaviors under Electron

Ionization (EI) and Electrospray Ionization (ESI).[1] By understanding the competing kinetics

between the nitrogen lone-pair directed cleavage and the stress-relief fragmentation of the

cyclooctyl ring, researchers can distinguish this moiety from isobaric impurities (e.g.,

decylamines or cyclohexyl-butyl isomers) with high confidence.

Part 1: Structural Context & Physicochemical
Properties[1]
Before interpreting spectra, the analyst must understand the energy landscape of the molecule.

The high basicity of the primary amine dictates the charge localization in soft ionization, while
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the "floppy" cyclooctane ring dominates the neutral loss patterns.

Property Value Mass Spec Implication

Formula
Nitrogen Rule applies (Odd

MW = Odd # of N).[1]

Exact Mass 155.1674 Da
Monoisotopic target for HRMS.

[1]

156.1752 Da
Primary precursor ion in

ESI(+).[1]

pKa (Calc) ~10.5
Readily protonates in positive

mode (0.1% Formic Acid).[1]

Structure

Cyclooctyl-

-

-

-hydrogen available for

rearrangements;

-carbon exposed.[1]

Part 2: Electron Ionization (EI) – The Hard Ionization
Pathway
In GC-MS (70 eV), the fragmentation is driven by the radical cation

. The ionization potential of the nitrogen lone pair is significantly lower than that of the C-C
sigma bonds, directing the fragmentation almost exclusively through the amine.

The Dominant Mechanism: -Cleavage
The diagnostic signature of primary amines with an unbranched

-carbon is the base peak at

30.

Mechanism: Homolytic fission of the C-C bond adjacent to the nitrogen atom.
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Process: The radical cation forms on the nitrogen. The unpaired electron induces cleavage

of the

bond to stabilize the radical, forming a resonance-stabilized iminium ion.

Equation:

Observation: The alkyl chain (cyclooctylmethyl radical) is lost as a neutral species (MW

~125), leaving the intense signal at

30.

Secondary Fragmentation: Ring Degradation
While the amine dominates, high-energy collisions will fragment the hydrocarbon ring.

Cyclooctane is energetically strained (transannular strain).[1]

Hydrocarbon Series: Look for low-intensity clusters at

41, 55, 69, and 83.[1]

Origin: These arise from the disintegration of the neutral cyclooctyl radical if charge migration

occurs, or from minor pathways where the charge remains on the alkyl fragment (less

favorable).

Part 3: Electrospray Ionization (ESI-CID) – The Soft
Ionization Pathway
In LC-MS/MS, the molecule enters the gas phase as the even-electron cation

. Fragmentation is induced via Collision Induced Dissociation (CID).[1][2]

Neutral Loss of Ammonia ( )
Unlike EI, ESI fragmentation often involves heterolytic cleavage driven by proton mobility.[1]

Precursor:

156.17
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Mechanism: Inductive cleavage.[1] The protonated amine group leaves as neutral ammonia

(17 Da).[1]

Product: A secondary carbocation at

139.15 (

).[1]

Significance: This is often the dominant fragment in low-energy CID.[1]

Carbocation Rearrangement (The "Scrambling" Effect)
The resulting

139 ion is a (2-cyclooctyl)ethyl cation. Primary carbocations are unstable.[1] It will rapidly
rearrange via:

Hydride Shift: Moving the charge to the tertiary carbon on the ring.[1]

Ring Contraction: Cyclooctyl rings often contract to methyl-cycloheptyl or ethyl-cyclohexyl

structures to relieve transannular strain.[1]

Alkene Loss: The rearranged cation eliminates ethylene (

, 28 Da) or propene (

, 42 Da).[1]

(Loss of

)

(Loss of

)

Part 4: Visualization of Pathways
The following diagram maps the divergent pathways between GC-MS (Radical driven) and LC-

MS (Proton driven).
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Figure 1: Divergent fragmentation pathways for 2-Cyclooctyl-ethylamine under Hard (EI) and

Soft (ESI) ionization.[1]
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Part 5: Experimental Protocol
To reproduce these spectra for library validation or impurity profiling, follow this standardized

workflow.

Method A: GC-MS (Identification)
Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977).[1]

Inlet: Split (10:1), 250°C.

Column: Rtx-5Amine or equivalent base-deactivated column (30m x 0.25mm x 0.25µm).

Note: Standard non-polar columns may show peak tailing due to the amine.

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]

Oven: 60°C (1 min)

20°C/min

280°C.

Source: 230°C, 70 eV.[1]

Scan Range: 25–300 amu.[1]

Method B: LC-MS/MS (Quantitation/Metabolite ID)
Instrument: Q-TOF or Triple Quadrupole.

Mobile Phase A: Water + 0.1% Formic Acid.[1]

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

Column: C18 Reverse Phase (e.g., Waters BEH C18), 2.1 x 50mm.[1]

Gradient: 5% B to 95% B over 5 minutes.

Ion Source: ESI Positive Mode.[1][3]
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Capillary Voltage: 3.0 kV.[1]

Cone Voltage: 30 V.[1]

Collision Energy (CID): Ramp 15–35 eV.[1]

Part 6: Data Interpretation & Diagnostic Ions
Use the table below to assign peaks in your acquired spectrum.
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m/z (Da) Ion Type
Origin (Ionization
Mode)

Interpretation
Notes

30 EI Base Peak

Diagnostic for primary

amines with

unbranched

-carbons.

156 ESI Parent
Protonated molecule.

[1]

155 EI Parent

usually very weak or

absent in aliphatic

amines due to rapid

fragmentation.

139 ESI Fragment

Loss of ammonia.[1]

Forms the

cyclooctylethyl

carbocation.

111 ESI Fragment

Loss of ethylene (

) from the

139 cation.

41, 55, 69 Alkyl EI/ESI

Typical cycloalkane

series (

) indicating the ring

structure.

Critical Analysis Note
If you observe a strong peak at

44 instead of 30, your molecule is likely

-methylated (e.g., 2-cyclooctyl-1-methylethylamine).[1] If you observe
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58, it is likely N,N-dimethylated.[1] The specificity of the

30 peak is the primary quality control check for the primary amine functionality.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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